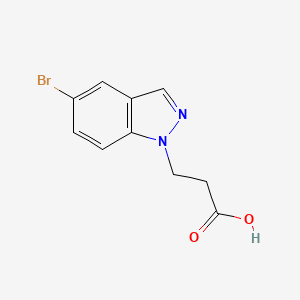

3-(5-bromo-1H-indazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Bromo-1H-indazol-1-yl)propanoic acid, also known as 5-bromoindazole-3-propanoic acid, is an organic compound belonging to the family of indazole carboxylic acids. It is a white crystalline solid, soluble in water and alcohols. 5-Bromoindazole-3-propanoic acid is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in scientific research for various applications, such as in drug discovery, biochemistry, and physiology.

Scientific Research Applications

Biotechnological Production and Chemical Synthesis

Compounds structurally related to 3-(5-bromo-1H-indazol-1-yl)propanoic acid have been extensively studied for their potential in biotechnological applications and chemical synthesis. For example, the microbial production of chemicals from biomass, including carboxylic acids and their derivatives, highlights the importance of innovative pathways in producing value-added molecules from renewable resources (Gao, Ma, & Xu, 2011). Similarly, the review on the downstream processing of biologically produced diols, such as 1,3-propanediol, underscores the significance of efficient separation methods, which could be relevant in the purification processes of compounds like 3-(5-bromo-1H-indazol-1-yl)propanoic acid (Xiu & Zeng, 2008).

Pharmacological Significance

The pharmacological relevance of indazole derivatives, including those structurally related to 3-(5-bromo-1H-indazol-1-yl)propanoic acid, is well-documented. Indazoles are recognized for their broad range of biological activities, including anticancer and anti-inflammatory effects. A patent review on indazole derivatives and their therapeutic applications highlights their potential in addressing various disorders, suggesting that compounds with the indazole moiety, like 3-(5-bromo-1H-indazol-1-yl)propanoic acid, could have significant pharmacological applications (Denya, Malan, & Joubert, 2018).

Environmental and Toxicological Studies

While direct information on the environmental impact of 3-(5-bromo-1H-indazol-1-yl)propanoic acid is scarce, studies on related brominated compounds offer insights into potential environmental and toxicological concerns. For instance, the review on the environmental concentrations and toxicology of 2,4,6-tribromophenol sheds light on the ubiquity and potential risks of brominated phenols in the environment, which could be relevant for understanding the environmental behavior of brominated indazole derivatives (Koch & Sures, 2018).

Mechanism of Action

Target of Action

It’s known that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indazole-containing compounds have been reported to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that 3-(5-bromo-1H-indazol-1-yl)propanoic acid might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been associated with a wide variety of medicinal applications, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that imidazole, a related compound, is highly soluble in water and other polar solvents , which could potentially impact the bioavailability of 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

Result of Action

Indazole-containing compounds have been reported to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . This suggests that 3-(5-bromo-1H-indazol-1-yl)propanoic acid might have similar effects.

properties

IUPAC Name |

3-(5-bromoindazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c11-8-1-2-9-7(5-8)6-12-13(9)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLCSHXKUSBLAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NN2CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-bromo-1H-indazol-1-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate](/img/structure/B2915196.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2915198.png)

![(E)-N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2915199.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2915207.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone](/img/structure/B2915210.png)

![2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide](/img/structure/B2915211.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)

![N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2915217.png)

![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)

![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)